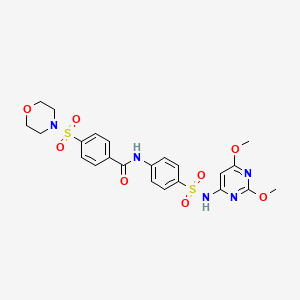

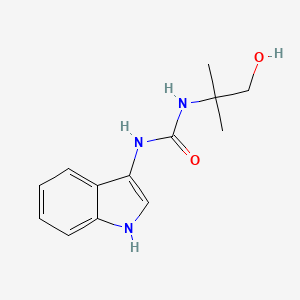

5-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2-thiophenecarboxamide

Overview

Description

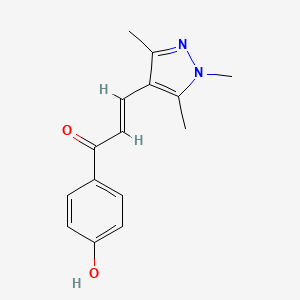

5-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. This compound is a heterocyclic organic molecule that contains a thiophene ring, a pyridine ring, and an oxadiazole ring. The molecular formula of this compound is C15H9BrN4OS, and its molecular weight is 382.23 g/mol.

Scientific Research Applications

Synthetic Chemistry and Characterization

Compounds related to 5-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2-thiophenecarboxamide have been synthesized through various methods, showcasing their potential in developing novel chemical entities with potential biological or material applications. For instance, the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involves the formation of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol as an intermediate step, highlights the chemical versatility of pyridinyl-oxadiazolyl compounds (Hacer Bayrak et al., 2009). Additionally, the synthesis and structural characterization of complexes, such as those involving pyridine-2-carbaldehyde thiosemicarbazone derivatives, further demonstrate the utility of these frameworks in creating compounds with specific chemical properties (Patricia Gómez-Saiz et al., 2003).

Antimicrobial Activities

The antimicrobial activities of synthesized compounds provide insights into their potential therapeutic applications. For example, the creation of new 1,3,4-oxadiazole derivatives from thiosemicarbazone complexes and their screening for antimicrobial activity underline the ongoing interest in developing new antimicrobials based on the oxadiazole ring system (Hacer Bayrak et al., 2009).

Materials Science and Molecular Design

The exploration of novel ligand functionalities, such as those related to 5-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2-thiophenecarboxamide, for applications in materials science, highlights the compound's relevance beyond biological activity. Studies focusing on the synthesis and evaluation of compounds for their optical, electronic, or structural properties contribute to the development of new materials with specific functionalities (Amit Pandey et al., 2020).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through a variety of mechanisms, potentially including direct binding, allosteric modulation, or inhibition of enzymatic activity .

Biochemical Pathways

Given the compound’s structure, it’s possible that it could influence a range of pathways, potentially including those involved in signal transduction, cellular metabolism, or gene expression .

Result of Action

These effects would depend on the compound’s specific targets and mode of action .

properties

IUPAC Name |

5-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN4O2S/c13-9-2-1-8(20-9)10(18)15-12-17-16-11(19-12)7-3-5-14-6-4-7/h1-6H,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJVDCNHKSWEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2-thiophenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-but-2-enyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2966551.png)

![Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate](/img/structure/B2966553.png)

![9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2966561.png)

![Diethyl({2-[(2-methylpropyl)amino]ethyl})amine](/img/structure/B2966566.png)

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966569.png)

![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)